molecular formula C16H17ClN2O3 B1391267 N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020055-19-9

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No.: B1391267
CAS No.: 1020055-19-9
M. Wt: 320.77 g/mol
InChI Key: YHNCJDKABVPKDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide is systematically named according to IUPAC rules. The structure consists of a propanamide backbone substituted with two functional groups:

  • A 2-chlorophenoxy group attached to the central carbon of the propanamide chain.
  • An N-(5-amino-2-methoxyphenyl) group bonded to the carbonyl carbon.

The IUPAC name derives from these substituents:

  • Propanamide : A three-carbon chain with an amide functional group.
  • 2-(2-chlorophenoxy) : A phenoxy group (oxygen-linked phenyl ring) with a chlorine atom at the ortho (2nd) position.
  • N-(5-amino-2-methoxyphenyl) : A phenyl ring with an amino group (-NH₂) at the 5th position and a methoxy group (-OCH₃) at the 2nd position.

Structural representations :

  • SMILES : CC(OC1=CC=CC=C1Cl)C(=O)NC2=CC(=C(C=C2)OC)N .
  • InChIKey : YHNCJDKABVPKDU-UHFFFAOYSA-N .
  • 2D skeletal formula :
    (Note: Visual representation not reproduced here; described textually above.)

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1020055-19-9
MDL Number MFCD09997193
PubChem SID 160986176
PubChem CID 46735800

Additional identifiers include vendor-specific catalog numbers (e.g., Matrix Scientific 025270) , though these are non-standard and context-dependent.

Molecular Formula and Weight Analysis

The molecular formula and weight are derived from compositional and spectroscopic data:

Property Value Calculation/Source
Molecular Formula C₁₆H₁₇ClN₂O₃
Molecular Weight 320.77 g/mol Computed via isotopic masses
Exact Mass 320.0930 g/mol Sum of isotopic masses¹

¹ Exact mass calculation:

  • Carbon (12.0107 × 16) = 192.1712
  • Hydrogen (1.0078 × 17) = 17.1326
  • Chlorine (34.9689 × 1) = 34.9689
  • Nitrogen (14.0067 × 2) = 28.0134
  • Oxygen (15.999 × 3) = 47.997
    Total : 320.0931 g/mol.

The molecular formula reflects the compound’s composition:

  • 16 carbons : From the propanamide chain, phenyl rings, and methoxy group.
  • 17 hydrogens : Distributed across aliphatic and aromatic regions.
  • 1 chlorine : Located on the ortho position of the phenoxy group.
  • 2 nitrogens : One in the amide group and one in the amino group.
  • 3 oxygens : From the amide, methoxy, and phenoxy groups.

This analysis confirms the stoichiometric consistency of the formula and weight.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(22-14-6-4-3-5-12(14)17)16(20)19-13-9-11(18)7-8-15(13)21-2/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNCJDKABVPKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-chlorophenoxy)propanoic acid or its activated derivative

  • Starting from 2-chlorophenol, an etherification reaction with an appropriate α-halo propionate ester (e.g., ethyl 2-bromopropionate) is conducted in the presence of a base to form ethyl 2-(2-chlorophenoxy)propanoate.
  • This ester is then hydrolyzed (saponified) under basic conditions to yield 2-(2-chlorophenoxy)propanoic acid.

Amidation with 5-amino-2-methoxyaniline

  • The carboxylic acid is activated using coupling reagents such as HATU, EDCI, or via acid chloride formation.
  • The activated acid derivative is then reacted with 5-amino-2-methoxyaniline under controlled conditions to form the target amide bond.
  • Reaction conditions are optimized to prevent side reactions and maintain the integrity of the amino and methoxy groups on the aniline ring.

Detailed Preparation Methods and Research Findings

Etherification and Ester Formation

  • Ethyl 2-bromopropionate reacts with 2-chlorophenol in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(2-chlorophenoxy)propanoate.
  • This step is typically carried out in an aprotic solvent such as acetone or DMF at reflux temperature.
  • Yield optimization depends on reaction time, temperature, and base equivalency.

Saponification to Carboxylic Acid

  • The ester is hydrolyzed using aqueous sodium hydroxide or potassium hydroxide at room temperature or slightly elevated temperatures.
  • The acid product is isolated by acidification and extraction.

Amide Bond Formation

  • The carboxylic acid is converted to an activated intermediate:
    • Via acid chloride formation using reagents like thionyl chloride or oxalyl chloride.
    • Or by in situ activation using coupling agents such as HATU or EDCI in the presence of a base (e.g., DIPEA).
  • 5-Amino-2-methoxyaniline is added to the activated acid derivative under anhydrous conditions.
  • The reaction is typically performed in solvents like dichloromethane, DMF, or acetonitrile at temperatures ranging from 0°C to room temperature.
  • The product is purified by recrystallization or chromatographic techniques.

Research Data and Comparative Analysis

Step Reagents/Conditions Yield (%) Notes
Etherification Ethyl 2-bromopropionate, 2-chlorophenol, K2CO3, acetone, reflux 75-85 High selectivity for 2-chlorophenoxy ester; base amount critical to minimize side products
Saponification NaOH aqueous, room temp to 50°C 90-95 Mild conditions preserve ester integrity before hydrolysis
Acid activation Thionyl chloride or HATU/EDCI, base 80-90 Acid chloride method faster but requires careful moisture control
Amidation 5-amino-2-methoxyaniline, anhydrous solvent, 0-25°C 70-85 Avoids side reactions at low temperature; amine purity affects yield

Variations and Optimization

  • Substituent Effects: Studies show that the position and nature of halogen substitution on the phenoxy ring significantly affect the reaction efficiency and biological activity. The 2-chlorophenoxy substituent is preferred for optimal activity and synthetic accessibility.
  • Coupling Reagents: HATU and EDCI provide milder amidation conditions compared to acid chloride methods, reducing side reactions and improving yields for sensitive amines.
  • Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile enhance coupling efficiency by better solubilizing reagents and intermediates.

Representative Synthetic Scheme

Step 1: 2-Chlorophenol + Ethyl 2-bromopropionate + K2CO3 → Ethyl 2-(2-chlorophenoxy)propanoate

Step 2: Ethyl 2-(2-chlorophenoxy)propanoate + NaOH (aq) → 2-(2-chlorophenoxy)propanoic acid

Step 3: 2-(2-chlorophenoxy)propanoic acid + SOCl2 → 2-(2-chlorophenoxy)propanoyl chloride

Step 4: 2-(2-chlorophenoxy)propanoyl chloride + 5-amino-2-methoxyaniline → N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide serves as a potential lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity.
    • It has been studied for its interaction with specific molecular targets such as enzymes and receptors, which can modulate their activities. For instance, it may inhibit certain enzymes involved in metabolic pathways or alter receptor activities affecting cellular responses.
  • Proteomics :
    • The compound is utilized in proteomics research to study protein interactions and modifications. Its ability to bind to various biological targets makes it valuable for understanding protein functions and pathways in disease states.
  • Antimicrobial Activity :
    • Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, contributing to the exploration of new antimicrobial agents.
  • Neurotropic Effects :
    • Similar compounds have shown the ability to stimulate neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases. Studies indicate that treatments with related compounds enhance neurite length and branching in neuronal cells.

Case Studies and Research Findings

  • Neurite Outgrowth Enhancement :
    • In studies involving neuronal cultures, this compound has demonstrated the ability to promote neurite outgrowth, indicating potential neuroprotective effects.
  • Antitumor Activity :
    • Preliminary investigations suggest that this compound may possess antitumor properties, warranting further exploration into its mechanisms of action against cancer cells.
  • Enzyme Interaction Studies :
    • The compound has been used as a building block for synthesizing more complex molecules aimed at studying enzyme interactions and protein modifications, critical for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the amine and methoxy groups could facilitate binding to active sites or influence the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Aromatic Ring

Substituent Effects on the Phenyl Group

N-[3,4-(Methylenedioxy)benzyl]-2-(2-chlorophenoxy)propanamide (12a) Structure: Replaces the 5-amino-2-methoxyphenyl group with a 3,4-methylenedioxybenzyl moiety. Synthesized in 81% yield, this compound highlights the importance of benzyl substituents in optimizing synthetic efficiency .

N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Structure: Substitutes the methoxy group with fluorine and adds a second chlorine atom on the phenoxy ring. Key Differences: The 2-fluoro group improves metabolic stability and bioavailability, while the 2,4-dichlorophenoxy group increases hydrophobicity.

Halogen and Alkyl Substituents

N-(5-chloro-2-methoxyphenyl)-2-phenoxypropanamide Structure: Replaces the amino group with a chlorine atom. Key Differences: Loss of the amino group eliminates hydrogen-bonding capacity, which may reduce target affinity. The chlorine atom enhances lipophilicity but could decrease solubility .

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide Structure: Substitutes chlorine with a methyl group on the phenoxy ring and adds fluorine to the phenyl group. Molecular weight (288.32 g/mol) is lower, suggesting improved membrane permeability .

Modifications to the Propanamide Chain

N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (27) Structure: Incorporates a sulfonyl group and trifluoromethyl substituent. Key Differences: The sulfonyl group enhances electronic effects and stability, as evidenced by high HPLC purity (97.4%). The trifluoromethyl group increases resistance to oxidative metabolism .

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide (sc-330263) Structure: Replaces 2-chlorophenoxy with a 4-(tert-butyl)phenoxy group. Key Differences: The bulky tert-butyl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Hybrid Structures and Functional Groups

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structure : Combines a naphthalene ring with a 3-chlorophenethyl group.
  • Key Differences : The naphthalene core enhances aromatic stacking interactions, while the phenethyl group introduces conformational flexibility. This hybrid structure demonstrates the versatility of propanamide derivatives in drug design .

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide Structure: Incorporates a triazole ring into the propanamide chain.

Implications for Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets but may reduce solubility.
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability.
  • Hybrid Structures (e.g., triazole, sulfonyl) : Expand functional diversity for targeting specific enzymes or receptors.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide is a synthetic compound with a notable potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

  • Molecular Formula : C₁₆H₁₇ClN₂O₃
  • Molecular Weight : Approximately 320.77 g/mol
  • Structural Features : The compound contains a propanamide backbone, an amino group, a methoxy group, and a chlorophenoxy substituent, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
  • Enzyme Interaction : The compound is believed to interact with various enzymes, influencing biochemical pathways critical for cellular functions. This interaction could be pivotal in drug design aimed at modulating enzyme activity.
  • Potential Anti-inflammatory Effects : Due to its structural attributes, it may exhibit anti-inflammatory properties, which warrants further exploration in therapeutic contexts.

The mechanism of action for this compound primarily involves its interaction with biological targets such as:

  • Enzymes : The amine and methoxy groups facilitate binding to active sites on enzymes, potentially altering their activity.
  • Receptors : It may also interact with specific receptors, influencing signal transduction pathways that are crucial for various physiological responses.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Chloro-2,5-dimethoxyphenyl)-2-hydroxypropanamideContains dimethoxy groupsEnhanced lipophilicity
N-(3-Chloro-4-fluorophenyl)-propionamideFluorine substitution on phenyl ringPotential increased bioactivity
N-(4-Methylphenyl)-3-hydroxypropionamideMethyl group on phenyl ringDifferent pharmacokinetic profile

This compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's efficacy against Pseudomonas aeruginosa, demonstrating significant inhibition of bacterial growth at specific concentrations. The mechanism involved interference with the type III secretion system (T3SS), crucial for bacterial virulence .
  • Enzyme Inhibition Assay :
    • In vitro assays revealed that this compound could inhibit certain enzymes linked to inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Binding Affinity Studies :
    • Binding affinity assays indicated that this compound interacts selectively with neurotransmitter receptors, hinting at possible analgesic effects .

Q & A

Q. What synthetic routes are reported for N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide analogs, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling 2-(2-chlorophenoxy)propanoic acid derivatives with substituted aniline precursors using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or m-chloroperoxybenzoic acid. For example, analogs such as N-[3,4-(methylenedioxy)benzyl]-2-(2-chlorophenoxy)propanamide were synthesized via acid-amine coupling, yielding 70–84% pure products after recrystallization . Purity is validated using HPLC (>97% purity) and structural confirmation via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve chemical shifts (e.g., δ 4.77 ppm for methine protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H^1 \text{H}-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.68–7.87 ppm, methoxy groups at δ 3.8–4.39 ppm) .
  • HRMS/ESIMS : Confirms molecular weight (e.g., [M+H]+^+ peaks at m/z 334.3 for analogs) .
  • HPLC : Quantifies purity (>97% for research-grade material) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Purification often combines column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from solvents like chloroform/water. For example, analogs precipitated as white solids after aqueous workup, achieving 25–84% yields .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -Cl on phenyl rings) enhance antimicrobial activity by improving membrane penetration .
  • Methoxy groups at the 2-position increase metabolic stability, as seen in analogs with MIC values of 1.95 µg/ml against B. subtilis .
  • Substituting the propanamide side chain with sulfonamide groups (e.g., in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) alters binding affinity to bacterial targets .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include low-resolution data and twinning. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, leveraging robust algorithms to handle weak diffraction patterns. For example, SHELXL's constraints for anisotropic displacement parameters improve model accuracy in high-symmetry space groups .

Q. How can computational methods like QSAR or docking predict this compound's activity?

Methodological Answer:

  • 3D Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonding at the amide group) using software like Schrödinger .
  • Molecular Docking : Predicts binding to targets like Pseudomonas FabI (enoyl-ACP reductase) with RMSD <2.0 Å, validated by MIC assays .

Q. How should researchers reconcile discrepancies in reported biological activity data?

Methodological Answer: Discrepancies may stem from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) to minimize inter-lab differences .
  • Purity Thresholds : Use HPLC-validated samples (>98% purity) to exclude confounding effects from impurities .

Q. What role does experimental phasing play in resolving this compound's X-ray structure?

Methodological Answer: SHELXD/SHELXE pipelines enable rapid experimental phasing via SAD/MAD methods, particularly for twinned crystals. For example, high-throughput phasing of sulfonamide analogs achieved phase errors <20° using SHELXC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide

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